molecular formula C11H14O3 B13364530 Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol

Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol

Cat. No.: B13364530
M. Wt: 194.23 g/mol
InChI Key: BTGLQIHLPQPQBQ-QWRGUYRKSA-N
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Description

Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol is a chiral compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a m-tolyloxy group and a hydroxyl group. The stereochemistry of the compound is defined by the (3S,4S) configuration, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrofuran or a related compound.

    Functional Group Introduction: The m-tolyloxy group is introduced through an etherification reaction, where a m-tolyl alcohol reacts with the tetrahydrofuran derivative under acidic or basic conditions.

    Stereoselective Reduction: The hydroxyl group is introduced via a stereoselective reduction of a corresponding ketone or aldehyde intermediate. This step often employs chiral catalysts or reagents to ensure the desired (3S,4S) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification and reduction reactions under controlled conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the stereochemical purity and overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The m-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the m-tolyloxy group.

Scientific Research Applications

Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:

    Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring.

    Chiral Alcohols: Compounds with similar stereochemistry but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific (3S,4S) configuration and the presence of the m-tolyloxy group, which confer distinct chemical and biological properties.

List of Similar Compounds

  • (3R,4R)-4-(m-tolyloxy)tetrahydrofuran-3-ol
  • (3S,4S)-4-(p-tolyloxy)tetrahydrofuran-3-ol
  • (3S,4S)-4-(m-tolyloxy)tetrahydropyran-3-ol

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3S,4S)-4-(3-methylphenoxy)oxolan-3-ol

InChI

InChI=1S/C11H14O3/c1-8-3-2-4-9(5-8)14-11-7-13-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m0/s1

InChI Key

BTGLQIHLPQPQBQ-QWRGUYRKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@H]2COC[C@@H]2O

Canonical SMILES

CC1=CC(=CC=C1)OC2COCC2O

Origin of Product

United States

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